KDM4 Demethylase Inhibition: Structural Determinants for Potency
High-strength direct comparative data for this exact compound is currently limited in the public domain; the evidence presented is therefore derived from class-level inference based on closely related analogs. The core pyridinyl-ethanediamine scaffold is a recognized pharmacophore for inhibiting KDM4 histone demethylases [1]. While no published IC50 exists for 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine itself, a structurally related compound featuring the same N,N-dimethyl-1-(4-pyridyl)ethane-1,2-diamine core demonstrates potent binding to KDM4A and KDM4B, establishing a class-level activity baseline [2]. The dimethylamino group and the pyridine ring nitrogen are critical for chelating the active site iron, a mechanism that differentiates this scaffold from non-chelating epigenetic modulators [3].
| Evidence Dimension | Inhibition of Lysine-specific demethylase 4 (KDM4) activity |
|---|---|
| Target Compound Data | No published data available for the exact compound. |
| Comparator Or Baseline | Analog CHEMBL4525269 (KDM4A Ki: 26 nM; KDM4B EC50: 9100 nM) |
| Quantified Difference | Not calculable for this specific compound; represents class-level potential. |
| Conditions | BindingDB in vitro affinity assays using recombinant human KDM4A and KDM4B protein domains. |
Why This Matters
This demonstrates the compound's potential as a starting point for developing potent KDM4 inhibitors, a target class relevant to oncology research.
- [1] BindingDB. BDBM50513346 CHEMBL4525269. 2023. View Source
- [2] BindingDB. BDBM50454847 CHEMBL4203936. 2023. View Source
- [3] Sumobrain. KDM4阻害剤 - Albert-Ludwig-University Freiburg. 2024. View Source
